3-(1-Anilinoethylidene)pyrrolidine-2,4-dione
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Overview
Description
3-(1-Anilinoethylidene)pyrrolidine-2,4-dione is a compound that belongs to the class of tetramic acids, which are known for their diverse biological activities. This compound features a pyrrolidine-2,4-dione core structure with an anilinoethylidene substituent at the 3-position.
Preparation Methods
The synthesis of 3-(1-Anilinoethylidene)pyrrolidine-2,4-dione typically involves a multi-step process. One common synthetic route starts with the acylation of β-enamino amides with N-protected amino acids. This is followed by a cyclization reaction to form the pyrrolidine-2,4-dione core.
Chemical Reactions Analysis
3-(1-Anilinoethylidene)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(1-Anilinoethylidene)pyrrolidine-
Properties
CAS No. |
66056-71-1 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-hydroxy-4-(C-methyl-N-phenylcarbonimidoyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C12H12N2O2/c1-8(11-10(15)7-13-12(11)16)14-9-5-3-2-4-6-9/h2-6,15H,7H2,1H3,(H,13,16) |
InChI Key |
NIMAOQUCCRTWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=C(CNC2=O)O |
Origin of Product |
United States |
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